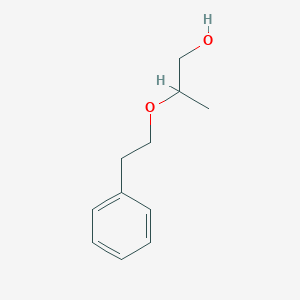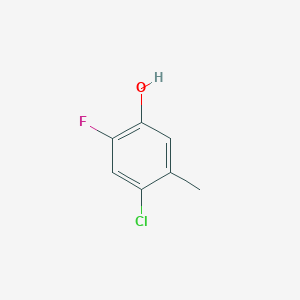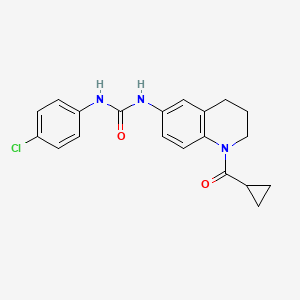![molecular formula C19H20ClN5O3S B2502571 N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-08-5](/img/structure/B2502571.png)
N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" is a complex molecule that is likely to have a structure similar to the compounds studied in the provided papers. Although the exact compound is not described in the papers, they offer insights into related molecules with chlorophenyl and pyrimidine components, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with uracil derivatives. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to a uracil derivative that subsequently reacts with a chloroacetamide to form a complex acetamide . This suggests that the synthesis of the compound may also involve similar starting materials and reaction pathways, with careful control of reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray analysis, NMR, and IR spectroscopy . These techniques provide detailed information about the conformation and geometry of the molecule. Computer modeling, such as density functional theory (DFT), is also used to predict the conformational behavior of these molecules in different phases . The compound would likely exhibit a non-planar structure between the phenyl and pyrimidine rings, similar to the structures observed in the related compounds.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions between different functional groups, such as the formation of hydrogen bonds. For example, NBO analysis reveals the formation of strong stable hydrogen-bonded interactions in the related compounds . These interactions are crucial for the stability and reactivity of the molecules. The compound may also undergo similar interactions, affecting its chemical behavior and potential as a pharmacological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored using vibrational spectroscopy and quantum computational approaches . These studies provide insights into the rehybridization, hyperconjugation, and intermolecular contacts within the crystal structure. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated to predict the compound's behavior in biological systems . The compound would likely have similar properties, which could be analyzed using these methods to understand its potential applications.
科学的研究の応用
Structural Analysis and Derivative Synthesis
Structural and conformational analysis of compounds related to N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has been a subject of scientific inquiry, focusing on their synthesis and potential applications. One study describes the synthesis and X-ray structure determination of heterocyclic derivatives, highlighting their formation and structural features (Banfield, Fallon, & Gatehouse, 1987). Another research outlines the creation of novel compounds derived from visnaginone and khellinone, indicating their utility as anti-inflammatory and analgesic agents, and suggesting potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The antimicrobial properties of derivatives similar to the compound have also been explored. One study synthesizes pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). This suggests the potential for developing new antimicrobial agents from these chemical frameworks.
Conformational Behavior and Applications
Research into the conformational behavior of compounds structurally related to N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide reveals insights into their applications. A study on N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide provided detailed analysis using X-ray, NMR, and IR spectroscopy, and computer modeling, indicating the influence of internal rotation on conformational stability and potential for drug design (Kataev, Mesheryakova, Mesheryakova, Tyumkina, Khalilov, Lazarev, & Kuznetsov, 2021).
Heterocyclic Synthesis
The utility of thioureido-acetamides in heterocyclic syntheses has been demonstrated, showcasing efficient one-pot cascade reactions for the production of various heterocycles with excellent atom economy. This approach highlights the versatility of compounds similar to N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide in synthesizing a range of heterocyclic compounds, which could have diverse applications in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-4-6-13-22-16-15(18(27)25(3)19(28)24(16)2)17(23-13)29-10-14(26)21-12-8-5-7-11(20)9-12/h5,7-9H,4,6,10H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAKDYCUTWUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)
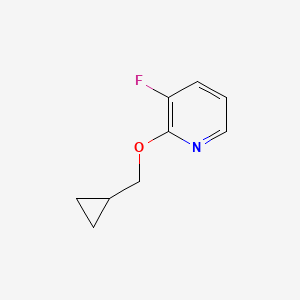
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)
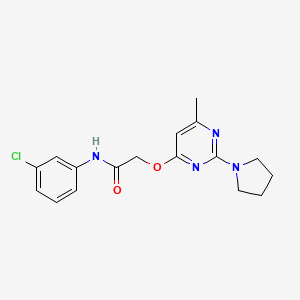
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
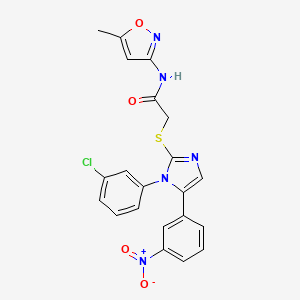
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
